molecular formula C7H13N B3279549 tert-butyl(prop-2-yn-1-yl)amine CAS No. 6943-49-3

tert-butyl(prop-2-yn-1-yl)amine

Cat. No.: B3279549
CAS No.: 6943-49-3
M. Wt: 111.18 g/mol
InChI Key: HFHYSEXNJLYHIF-UHFFFAOYSA-N
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Description

tert-Butyl(prop-2-yn-1-yl)amine (IUPAC name: 2-methyl-N-prop-2-ynylpropan-2-amine) is a secondary amine featuring a tert-butyl group and a propargyl (prop-2-yn-1-yl) substituent. Its molecular formula is C₇H₁₃N, with a SMILES string of CC(C)(C)NCC#C and an InChIKey of HFHYSEXNJLYHIF-UHFFFAOYSA-N .

The propargyl group confers reactivity in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC), making it valuable in polymer science, drug design, and materials chemistry .

Properties

IUPAC Name

2-methyl-N-prop-2-ynylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-5-6-8-7(2,3)4/h1,8H,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHYSEXNJLYHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287924
Record name n-tert-butylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6943-49-3, 20412-53-7
Record name NSC53429
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-tert-butylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl(prop-2-yn-1-yl)amine can be synthesized through several methods. One common approach involves the A3 coupling reaction , which is a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction is typically catalyzed by a transition metal such as copper or ruthenium . For instance, the reaction of cyclohexanone, an amine, and an alkyne in the presence of copper(II) chloride at 110°C under solvent-free conditions yields this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(prop-2-yn-1-yl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The propargyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

tert-Butyl(prop-2-yn-1-yl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl(prop-2-yn-1-yl)amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

tert-Butylbis(prop-2-yn-1-yl)amine

  • Molecular Formula : C₉H₁₃N (inferred from substituents).
  • Structure : Contains two propargyl groups attached to the tert-butylamine core.
  • Reactivity: The dual alkyne groups enable participation in multiple CuAAC reactions, increasing utility in crosslinking applications (e.g., nanogel synthesis) .
  • Applications: Used in the synthesis of bis(triethoxysilylated) molecules for periodic mesoporous organosilica nanoparticles (PMONPs) .
  • Differentiation: Higher reactivity compared to the mono-propargyl variant due to additional alkyne functionality.

tert-Butyl[(1-ethylpyrazol-4-yl)methyl]amine

  • Molecular Formula : C₁₁H₂₀N₃.
  • Structure : Incorporates a pyrazole ring substituted with an ethyl group and linked via a methylene bridge to the tert-butylamine.
  • Applications : Likely used in medicinal chemistry, as pyrazole derivatives are common in kinase inhibitors or receptor modulators.
  • Differentiation : Reduced alkyne reactivity but enhanced solubility in polar solvents due to the heteroaromatic ring.

tert-Butyl(propan-2-yl)amine

  • Molecular Formula : C₇H₁₇N.
  • Structure : Replaces the propargyl group with an isopropyl moiety.
  • Reactivity : Lacks alkyne functionality, limiting click chemistry applications. The isopropyl group increases hydrophobicity.
  • Applications : Primarily serves as a building block in organic synthesis or a ligand in catalysis .
  • Differentiation : Lower steric hindrance compared to the propargyl variant but reduced versatility in covalent bonding strategies.

tert-Butyl(cyclohexylmethyl)amine

  • Molecular Formula : C₁₁H₂₃N.
  • Structure : Features a cyclohexylmethyl group instead of propargyl.
  • Applications: Suitable for organocatalysis or as a chiral auxiliary in asymmetric synthesis .
  • Differentiation: Limited utility in click chemistry but superior performance in non-polar reaction media.

Comparative Data Table

Compound Molecular Formula Key Functional Groups Reactivity Highlights Primary Applications
tert-Butyl(prop-2-yn-1-yl)amine C₇H₁₃N Propargyl, tert-butylamine CuAAC, polymer modification Drug design, nanomaterials
tert-Butylbis(prop-2-yn-1-yl)amine C₉H₁₃N Dual propargyl groups Multi-site crosslinking Mesoporous materials
tert-Butyl[(1-ethylpyrazol-4-yl)methyl]amine C₁₁H₂₀N₃ Pyrazole, tert-butylamine Hydrogen bonding, coordination Medicinal chemistry
tert-Butyl(propan-2-yl)amine C₇H₁₇N Isopropyl, tert-butylamine Hydrophobic interactions Catalysis, organic synthesis
tert-Butyl(cyclohexylmethyl)amine C₁₁H₂₃N Cyclohexylmethyl Steric bulk, lipophilicity Asymmetric synthesis

Biological Activity

tert-butyl(prop-2-yn-1-yl)amine is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃N, with a molecular weight of approximately 113.19 g/mol. The compound features a tert-butyl group attached to a prop-2-yn-1-yl amine structure, which contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluating the minimum inhibitory concentration (MIC) of several derivatives, including this compound, demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Bacterial Strain
This compound32E. coli
This compound16Staphylococcus aureus
This compound64Pseudomonas aeruginosa

These results suggest that the compound's alkyne functional group may play a crucial role in its interaction with microbial membranes, leading to permeabilization and cell death .

Anticancer Properties

The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation

In a study assessing the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7), the following findings were reported:

Cell Line IC50 (µM) Mechanism of Action
HeLa25Induction of apoptosis via caspase activation
MCF730Cell cycle arrest at G1 phase

The compound was found to significantly inhibit cell proliferation at concentrations ranging from 25 to 30 µM, indicating its potential as an anticancer agent .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Membrane Disruption : The alkyne group may facilitate interactions with lipid bilayers, leading to increased membrane permeability.
  • Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidases (MAOs), which are enzymes involved in neurotransmitter metabolism and have been linked to various diseases .
  • Apoptotic Pathways : Activation of caspases and modulation of cell cycle regulators contribute to its anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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